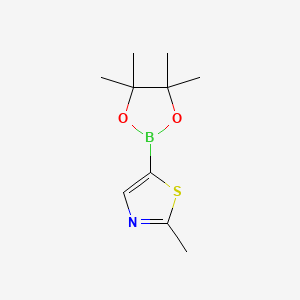
2,6-Dichloro-4-iodobenzoic acid
Descripción general
Descripción
2,6-Dichloro-4-iodobenzoic acid is a chemical compound with the molecular formula C7H3Cl2IO2 . It is a derivative of benzoic acid, which is a type of aromatic carboxylic acid . The compound contains a total of 15 bonds, including 12 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), and 1 hydroxyl .
Molecular Structure Analysis
The molecular structure of 2,6-Dichloro-4-iodobenzoic acid consists of a six-membered aromatic ring with two chlorine atoms, one iodine atom, and a carboxylic acid group . The compound contains a total of 15 bonds, including 12 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), and 1 hydroxyl .Aplicaciones Científicas De Investigación
Thermodynamic Studies : Tan and Sabbah (1994) conducted a thermodynamic study of iodobenzoic acids, including 2-iodobenzoic acid, a close relative of 2,6-Dichloro-4-iodobenzoic acid. Their research focused on sublimation calorimetry, drop calorimetry, and thermal analysis of these compounds (Tan & Sabbah, 1994).
Crystal Structure Analysis : Bondarenko and Adonin (2021) explored the crystal structures of mixed-ligand binuclear Zn(II) 2-iodobenzoate complexes with 4-ethyl- and 3-chloropyridine, providing insights into the structural properties of iodobenzoic acid derivatives (Bondarenko & Adonin, 2021).
Synthesis of Hypervalent Iodine Oxidizing Reagents : Zhdankin et al. (2005) reported on the synthesis of esters of 2-iodoxybenzoic acid, a compound structurally similar to 2,6-Dichloro-4-iodobenzoic acid. These esters are valuable as hypervalent iodine oxidizing reagents (Zhdankin et al., 2005).
Determination of Thiol Groups : Srivastava and Bose (1977) used o-diacetoxyiodobenzoate, a derivative of iodobenzoic acid, for determining thiol groups, demonstrating its utility in biochemical assays (Srivastava & Bose, 1977).
Environmental Remediation : Raes et al. (2019) studied Aminobacter sp. MSH1's ability to mineralize 2,6-dichlorobenzamide through a unique chlorobenzoate catabolic pathway, highlighting the environmental significance of chlorobenzoic acids (Raes et al., 2019).
Organic Synthesis Applications : Heiss, Marzi, and Schlosser (2003) discussed the use of 2,6-dihalobenzoic acids, which are chemically related to 2,6-Dichloro-4-iodobenzoic acid, in organic synthesis, demonstrating their reactivity and utility in chemical transformations (Heiss et al., 2003).
Application in Organic Electronics : Tan et al. (2016) applied 4-iodobenzoic acid in modifying poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) for high-efficiency organic solar cells, indicating the potential use of iodobenzoic acids in electronic applications (Tan et al., 2016).
Propiedades
IUPAC Name |
2,6-dichloro-4-iodobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2IO2/c8-4-1-3(10)2-5(9)6(4)7(11)12/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXOKETZHRNJXMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C(=O)O)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-4-iodobenzoic acid | |
Synthesis routes and methods
Procedure details






Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



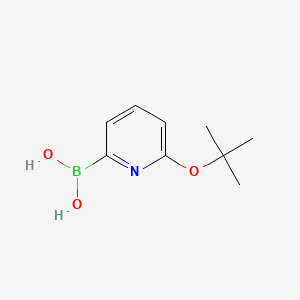
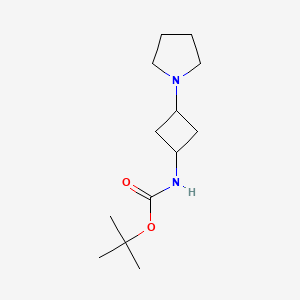
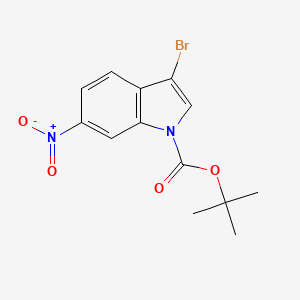
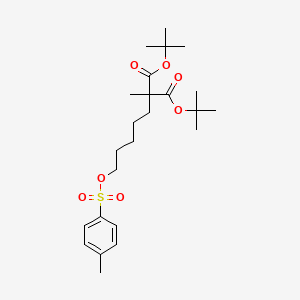





![Tert-butyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B567370.png)
